methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring substituted with a carboxylate group and a phenoxy group that contains chlorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the pyrrolidine derivative reacts with a carboxylic acid or its derivative in the presence of a catalyst.
Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic aromatic substitution reaction, where the pyrrolidine derivative reacts with a chlorinated phenol in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Compounds with additional functional groups on the phenoxy ring.
Scientific Research Applications
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate: Lacks the additional methyl groups on the phenoxy ring.
Methyl (2S,4S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate: Lacks the chlorine substituent on the phenoxy ring.
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-acetate: Has an acetate group instead of a carboxylate group.
Uniqueness
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is unique due to the specific combination of substituents on the phenoxy ring and the presence of the carboxylate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1354487-28-7 |
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Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-8-4-10(5-9(2)13(8)15)19-11-6-12(16-7-11)14(17)18-3/h4-5,11-12,16H,6-7H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
AWUPDKHJMURXRH-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)O[C@H]2C[C@H](NC2)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CC(NC2)C(=O)OC |
Origin of Product |
United States |
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